Ethyl 3,4-dihydroxythiophene-2-carboxylate
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Overview
Description
Ethyl 3,4-dihydroxythiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with ethyl ester and two hydroxyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dihydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the decarboxylation of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This reaction typically requires heating in the presence of a suitable catalyst . Another method involves the use of transition metal-mediated reactions, such as the formation of a 1,4-dioxine ring with a propargylic carbonate .
Industrial Production Methods
The industrial production of this compound often involves environmentally friendly synthetic routes. For example, the Mitsunobu reaction has been reported as an efficient method for synthesizing key intermediates and derivatives of this compound . This method is favored due to its mild reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrothiophenes, and various substituted thiophenes, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3,4-dihydroxythiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3,4-dihydroxythiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its potential use as an enzyme inhibitor in medicinal chemistry.
Comparison with Similar Compounds
Ethyl 3,4-dihydroxythiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
3,4-Ethylenedioxythiophene (EDOT): Known for its use in conducting polymers with improved redox stability.
Poly(3,4-propylenedioxythiophene) (PProDOT): Used in organic electrochromic devices due to its fast switching properties.
Thiophene-2-carboxylate derivatives: These compounds are also studied for their biological activities and applications in organic electronics.
Properties
Molecular Formula |
C7H8O4S |
---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
ethyl 3,4-dihydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C7H8O4S/c1-2-11-7(10)6-5(9)4(8)3-12-6/h3,8-9H,2H2,1H3 |
InChI Key |
MVVKIGGZHXASGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)O)O |
Origin of Product |
United States |
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